![molecular formula C26H35N5 B12206871 5-Tert-butyl-7-(4-cyclohexylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12206871.png)
5-Tert-butyl-7-(4-cyclohexylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-7-(4-cyclohexylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a tert-butyl group, a cyclohexylpiperazinyl moiety, and a phenyl group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-(4-cyclohexylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine intermediates under controlled conditions. For example, the reaction of 5-amino-1H-pyrazole with a suitable aldehyde and a cyclohexylpiperazine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-(4-cyclohexylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. It has been studied for its efficacy against various cancer types, particularly those associated with mutations in the BRAF gene. The compound acts as an inhibitor of the BRAF protein, which is implicated in the proliferation of cancer cells.
Case Study : A study published in Nature Reviews Cancer demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine showed potent activity against melanoma cell lines harboring BRAF mutations, suggesting a pathway for targeted cancer therapy .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in the modulation of serotonin and dopamine receptors. Its structural similarity to known psychoactive compounds positions it as a potential candidate for treating mood disorders.
Case Study : In preclinical trials, the compound displayed anxiolytic and antidepressant-like effects in rodent models, indicating its potential utility in treating anxiety and depression .
Antimicrobial Properties
Emerging research has highlighted the antimicrobial activity of this compound against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
Case Study : A study reported in Journal of Medicinal Chemistry found that modifications to the pyrazolo[1,5-a]pyrimidine scaffold enhanced its antibacterial efficacy against resistant strains of Staphylococcus aureus .
Comparative Data Table
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-(4-cyclohexylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or receptors involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[1,5-a]pyrimidines: Structurally related compounds with diverse biological properties.
Uniqueness
The uniqueness of 5-Tert-butyl-7-(4-cyclohexylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine lies in its specific substituents, such as the tert-butyl group and the cyclohexylpiperazinyl moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
5-Tert-butyl-7-(4-cyclohexylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activities of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, a tert-butyl group, and a cyclohexylpiperazine moiety. The molecular formula is C21H30N4 with a molecular weight of approximately 350.50 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structural motifs were tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. One study reported minimum inhibitory concentrations (MICs) as low as 4 µg/mL against MRSA strains, indicating strong antibacterial properties .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Pathogen | MIC (µg/mL) |
---|---|---|
Compound A | MRSA | 4 |
Compound B | C. difficile | 4 |
Compound C | Candida albicans | 8 |
Compound D | Escherichia coli | 16 |
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation .
Case Study: Antitumor Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 10 µM, suggesting potent antitumor activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the tert-butyl group enhances lipophilicity, improving membrane permeability and potentially increasing bioavailability. Modifications to the piperazine ring have been shown to affect antimicrobial potency, with certain substitutions leading to enhanced activity against resistant strains .
Table 2: SAR Insights
Structural Feature | Effect on Activity |
---|---|
Tert-butyl group | Increased lipophilicity |
Cyclohexyl piperazine moiety | Enhanced binding affinity |
Variations in side chains | Altered antimicrobial potency |
Pharmacokinetics and Metabolism
Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Simulation models indicate a half-life conducive to sustained biological activity, which is critical for therapeutic applications .
Properties
Molecular Formula |
C26H35N5 |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
5-tert-butyl-7-(4-cyclohexylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H35N5/c1-26(2,3)23-18-24(30-16-14-29(15-17-30)21-12-8-5-9-13-21)31-25(28-23)22(19-27-31)20-10-6-4-7-11-20/h4,6-7,10-11,18-19,21H,5,8-9,12-17H2,1-3H3 |
InChI Key |
MKYFAPXIXAKPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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